molecular formula C6H6O8S2 B1683178 Tiron free acid CAS No. 149-46-2

Tiron free acid

Cat. No. B1683178
CAS RN: 149-46-2
M. Wt: 270.2 g/mol
InChI Key: XXAXVMUWHZHZMJ-UHFFFAOYSA-N
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Description

Tiron free acid, also known as 4,5-Dihydroxy-1,3-benzenedisulfonic acid, is a chemical compound with the molecular formula C6H6O8S2 . It is also referred to as 1,2-dihydroxybenzene-3,5-disulfonic acid .


Synthesis Analysis

Tiron has been used in the synthesis of novel metal-tiron coordination complexes under hydrothermal conditions . The as-synthesized materials were characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis .


Molecular Structure Analysis

Tiron free acid contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 2 aromatic hydroxyls, and 2 sulfonic (thio-/dithio-) acids .


Chemical Reactions Analysis

Tiron has been found to be suitable for optical quantification of chemical reactions during fluid-fluid mixing in laboratory chambers . This reaction consists of two colorless reagents that mix to rapidly form colored, stable, soluble products .


Physical And Chemical Properties Analysis

The Fe(III)-Tiron system was investigated using a combination of 1H and 17O NMR relaxometric studies at variable field and temperature and theoretical calculations at the DFT and NEVPT2 levels . These studies required a detailed knowledge of the speciation in aqueous solution at different pH values .

Safety And Hazards

Tiron free acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe vapours/dust .

Future Directions

Tiron has been reported to be an efficient chelator of certain metal ions, and a substrate in several enzyme reactions . Its role in the degradation of high-density polyethylene (HDPE) microplastics using C,N-TiO2 has been studied, revealing that the formation of free OH through the pathways involving the photogenerated e− plays an essential role in the microplastics’ degradation .

properties

IUPAC Name

4,5-dihydroxybenzene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H6O8S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

XXAXVMUWHZHZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Molecular Formula

C6H6O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Related CAS

149-45-1 (Parent)
Record name Tiron free acid
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DSSTOX Substance ID

DTXSID6043963
Record name 4,5-Dihydroxybenzene-1,3-disulfonic acid
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Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

Solid; [Merck Index]
Record name Chymopapain
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Solubility

Soluble
Details Ebata and Yasunobu. 1961.
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Mechanism of Action

Chymopapain is thought to degrade proteoglycan content of the intervertebral disc causing loss of glycosaminoglycan and water. This effect will cause the shrinkage of the disc and a reduction of the pressure on the nerve root.
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Product Name

Tiron free acid

CAS RN

149-46-2, 9001-09-6, 149-45-1, 270573-71-2
Record name 4,5-Dihydroxy-1,3-benzenedisulfonic acid
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Melting Point

137-182 ºC
Details Ebata and Yasunobu. 1961.
Record name Chymopapain
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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